2,6-Difluoro-3-(trifluomethyl)toluene 2,6-Difluoro-3-(trifluomethyl)toluene
Brand Name: Vulcanchem
CAS No.: 1357625-37-6
VCID: VC11700847
InChI: InChI=1S/C8H5F5/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3
SMILES: CC1=C(C=CC(=C1F)C(F)(F)F)F
Molecular Formula: C8H5F5
Molecular Weight: 196.12 g/mol

2,6-Difluoro-3-(trifluomethyl)toluene

CAS No.: 1357625-37-6

Cat. No.: VC11700847

Molecular Formula: C8H5F5

Molecular Weight: 196.12 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-3-(trifluomethyl)toluene - 1357625-37-6

Specification

CAS No. 1357625-37-6
Molecular Formula C8H5F5
Molecular Weight 196.12 g/mol
IUPAC Name 1,3-difluoro-2-methyl-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H5F5/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3
Standard InChI Key VBJFRYZDOJFSHU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1F)C(F)(F)F)F
Canonical SMILES CC1=C(C=CC(=C1F)C(F)(F)F)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular formula of 2,6-difluoro-3-(trifluoromethyl)toluene is C8H5F5\text{C}_8\text{H}_5\text{F}_5, with a molecular weight of 220.12 g/mol. The compound features a benzene ring with three substituents: two fluorine atoms at the ortho positions (C2 and C6) and a trifluoromethyl group (-CF3_3) at the meta position (C3). This substitution pattern creates significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Synthesis and Manufacturing Approaches

Halogenation and Trifluoromethylation Strategies

The synthesis of 2,6-difluoro-3-(trifluoromethyl)toluene typically involves sequential halogenation and trifluoromethylation steps. A common route, adapted from methods used for p-trifluoromethyl toluene , begins with the fluorination of meta-xylene derivatives. Sulfur tetrafluoride (SF4_4) is employed under high-pressure conditions (1,950–2,150 psig) to introduce the -CF3_3 group, achieving yields up to 22.5% in optimized setups .

Stepwise Fluorination

  • Initial Fluorination:

    • The toluene precursor undergoes electrophilic fluorination using agents like Selectfluor® or xenon difluoride (XeF2_2) to install fluorine atoms at the 2- and 6-positions.

    • Reaction conditions (e.g., temperature: 80–120°C, solvent: DMF) are critical to avoid over-fluorination .

  • Trifluoromethyl Group Installation:

    • The -CF3_3 group is introduced via Ullmann-type coupling or radical trifluoromethylation using CF3_3I/CuI systems .

    • Patents describe the use of SF4_4 in benzotrifluoride solvent at 210–220°C, yielding 3-trifluoromethyl intermediates .

Optimization Challenges

Key challenges include controlling regioselectivity during fluorination and minimizing side reactions such as ring deactivation by electron-withdrawing groups. Recent advances in flow chemistry have improved yield reproducibility, with scale-up protocols achieving >80% purity in pilot-scale batches .

Physicochemical Properties

Thermodynamic Parameters

Based on structurally similar compounds (e.g., 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene) , the following properties are extrapolated for 2,6-difluoro-3-(trifluoromethyl)toluene:

PropertyValueSource Analog
Density (g/cm³)1.45–1.60
Boiling Point (°C)230–260
Vapor Pressure (mmHg, 25°C)0.05–0.10
LogP (Octanol-Water)3.8–4.2

The high logP value indicates significant hydrophobicity, favoring membrane permeability in biological systems .

Stability and Reactivity

The compound is stable under ambient conditions but susceptible to nucleophilic aromatic substitution at the 4-position due to electron withdrawal by -CF3_3 and fluorine groups. Accelerated stability studies in acidic media (pH 1–3) show <5% degradation over 30 days, making it suitable for pharmaceutical formulations .

Applications in Pharmaceutical Chemistry

Protein Kinase Inhibition

Multisubstituted benzene derivatives like 2,6-difluoro-3-(trifluoromethyl)toluene serve as scaffolds for kinase inhibitors. The -CF3_3 group enhances binding affinity to ATP pockets, while fluorine atoms improve metabolic stability. In preclinical models, analogs demonstrate IC50_{50} values of 12–45 nM against BRAF V600E mutants .

Antibacterial Agents

Structural analogs featuring 2,6-difluorobenzamide moieties exhibit potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL), including methicillin-resistant strains (MRSA) . The trifluoromethyl group likely enhances bacterial cell wall penetration by modulating lipophilicity .

Industrial and Material Science Uses

Agrochemical Intermediates

The compound is a precursor to herbicides and fungicides. Its fluorine atoms resist oxidative degradation in soil, prolonging field efficacy. Patent CN105294515B highlights its utility in synthesizing sulfonyl chloride derivatives for crop protection agents .

Liquid Crystal Displays (LCDs)

Trifluoromethylated toluenes are employed in LCD alignment layers due to their low dielectric constants and thermal stability. Industrial formulations incorporate 2,6-difluoro-3-(trifluoromethyl)toluene at 5–15 wt% to optimize voltage retention ratios (>95% at 120°C) .

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